5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one
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Overview
Description
5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C11H7ClFNO It is a derivative of pyridine, characterized by the presence of a chloro and fluoro substituent on the phenyl ring attached to the pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoroaniline and 2-chloropyridine.
Coupling Reaction: The key step involves a coupling reaction between 3-chloro-5-fluoroaniline and 2-chloropyridine under basic conditions, often using a palladium catalyst.
Cyclization: The intermediate product undergoes cyclization to form the pyridinone ring. This step may require heating and the use of a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Derivatives: Products with various functional groups replacing the chloro or fluoro substituents.
N-Oxides: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one depends on its specific application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloro and fluoro substituents enhance its binding affinity and selectivity.
Biological Probes: It interacts with target proteins or nucleic acids, allowing researchers to study their function and structure.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chloro-5-fluorophenyl)pyridin-2-amine: Similar structure but with an amine group instead of a ketone.
3-Chloro-5-fluorophenyl)pyridin-2-ylmethanol: Contains a hydroxyl group instead of a ketone.
Uniqueness
5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-9-3-8(4-10(13)5-9)7-1-2-11(15)14-6-7/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRDYQVWKCBTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682887 |
Source
|
Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111115-41-3 |
Source
|
Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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